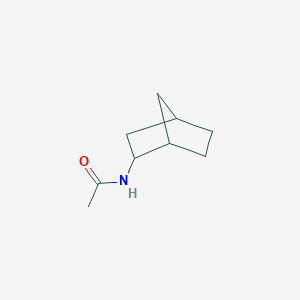

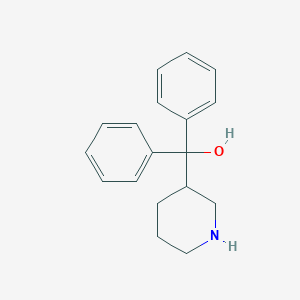

5-Fluoro-2-isopropylaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Protein Engineering and Biotechnology

Fluorinated amino acids, including those structurally related to 5-Fluoro-2-isopropylaniline, are utilized to enhance the stability and functionality of proteins. The introduction of fluorinated amino acids into proteins can significantly affect their conformational stability, dynamics, and interaction with other biomolecules. For instance, the substitution of traditional amino acids with fluorinated analogs in enzymes has demonstrated improved solvent resistance, conformational stability, and altered enzymatic activity (Merkel et al., 2010). These modifications have potential applications in industrial biocatalysis and synthetic biology, where enzymes with enhanced stability and novel functionalities are highly desirable.

Medicinal Chemistry and Drug Discovery

Fluorinated compounds play a crucial role in the development of novel therapeutic agents. The incorporation of fluorine atoms into drug molecules can influence their metabolic stability, bioavailability, and binding affinity toward target proteins. In the context of cancer treatment, fluorinated nucleoside analogs, such as those derived from fluorinated pyrimidines, have been extensively studied for their mechanisms of action and potential to overcome drug resistance in tumor cells. These compounds, including fluorouracil and its derivatives, interfere with nucleic acid synthesis and repair, inducing cytotoxic effects in cancer cells (Gmeiner, 2020). Understanding the molecular basis of their action can lead to the development of more effective and personalized cancer therapies.

NMR Spectroscopy and Structural Biology

Fluorinated compounds are valuable tools in NMR spectroscopy for studying the structure and dynamics of biomolecules. The incorporation of fluorine atoms into nucleic acids and proteins enables the observation of specific interactions and conformational changes with high sensitivity. This application is particularly useful in elucidating the structural basis of biomolecular functions and interactions, which is essential for drug design and understanding the mechanistic details of biological processes. For example, the use of fluorinated pyrimidines to probe DNA and RNA secondary structures by 19F NMR spectroscopy has provided insights into functionally important conformational transitions (Puffer et al., 2009).

Safety and Hazards

5-Fluoro-2-isopropylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon single exposure, affecting the central nervous system (CNS), and upon repeated exposure, affecting the spleen and blood .

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWXLYSGVCNXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)

![2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide](/img/structure/B3179575.png)

![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)

![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)